molecular formula C12H13ClO3 B8797044 1-(3-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

1-(3-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

Cat. No.: B8797044
M. Wt: 240.68 g/mol
InChI Key: OVRLOLCHGXYIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

InChI

InChI=1S/C12H13ClO3/c13-10-3-1-2-9(8-10)11(14)4-5-12-15-6-7-16-12/h1-3,8,12H,4-7H2

InChI Key

OVRLOLCHGXYIJS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Bromoethyl)-1,3-dioxolane (40 ml) was added dropwise within 15 minutes under argon and while stirring at a maximum 30° C. to a suspension of Rieke magnesium, prepared from 44.9 g of magnesium chloride, in 1500 ml of absolute tetrahydrofuran. The suspension was stirred at room temperature (about 23° C.) for 15 minutes, cooled to 0° C. and, after the addition of 43.5 g of copper(I) bromide, stirred at 5° C. for 15 minutes. After cooling to -70° C. 33 ml of 3-chlorobenzoyl chloride were added dropwise within 10 minutes. The reaction mixture was stirred at -70° C. for 15 minutes and at room temperature for 2 hours and subsequently hydrolyzed with 1000 ml of saturated ammonium chloride solution while cooling at a maximum 20° C. After the addition of 500 ml of water the mixture was extracted three times with 1000 ml of ethyl acetate each time. The combined organic extracts were washed with 1000 ml of saturated sodium chloride solution, dried over MgSO4 and freed from solvent. 59.2 g of oil were chromatographed on 1500 g of silica gel with ethyl acetate/hexane (1:3) as the eluent. 20.9 g (34%) of 3'-chloro-3-(1,3-dioxolan-2-yl)propiophenone were isolated as a yellow oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44.9 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four
Quantity
1000 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
43.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

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